molecular formula C10H20N2O3 B010691 1-Allyl-3-(2,2-diethoxyethyl)urea CAS No. 107979-42-0

1-Allyl-3-(2,2-diethoxyethyl)urea

Cat. No.: B010691
CAS No.: 107979-42-0
M. Wt: 216.28 g/mol
InChI Key: IGIVZSSFWNWHCU-UHFFFAOYSA-N
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Description

1-Allyl-3-(2,2-diethoxyethyl)urea is an organic compound with the molecular formula C10H20N2O3 It is a urea derivative characterized by the presence of an allyl group and a diethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-(2,2-diethoxyethyl)urea typically involves the reaction of allyl isocyanate with 2,2-diethoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Allyl isocyanate+2,2-diethoxyethylamineThis compound\text{Allyl isocyanate} + \text{2,2-diethoxyethylamine} \rightarrow \text{this compound} Allyl isocyanate+2,2-diethoxyethylamine→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-(2,2-diethoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with different functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

1-Allyl-3-(2,2-diethoxyethyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(2,2-diethoxyethyl)urea involves its interaction with specific molecular targets. The allyl group and the urea moiety can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Allyl-3-(2,2-dimethoxyethyl)urea
  • 1-Allyl-3-(2,2-diethoxypropyl)urea
  • 1-Allyl-3-(2,2-diethoxybutyl)urea

Comparison: 1-Allyl-3-(2,2-diethoxyethyl)urea is unique due to the presence of the diethoxyethyl group, which imparts specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

1-(2,2-diethoxyethyl)-3-prop-2-enylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-4-7-11-10(13)12-8-9(14-5-2)15-6-3/h4,9H,1,5-8H2,2-3H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIVZSSFWNWHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)NCC=C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560732
Record name N-(2,2-Diethoxyethyl)-N'-prop-2-en-1-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107979-42-0
Record name N-(2,2-Diethoxyethyl)-N'-prop-2-en-1-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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